molecular formula C19H13ClN4 B5611036 1-[(2-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(2-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5611036
M. Wt: 332.8 g/mol
InChI Key: PKTJCDOVZFHCHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole condensed ring systems, including derivatives like 1-[(2-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, often involves the condensation of benzimidazole with other organic compounds. For example, Rida et al. (1988) describe a method involving the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters in the presence of ammonium acetate, leading to tricyclic compounds (Rida, S. M., et al., 1988).

Molecular Structure Analysis

Studies like those by Chen et al. (2012) have investigated the molecular structures of related pyrido[1,2-a]benzimidazole derivatives using techniques like X-ray crystallography. These analyses provide detailed insights into the molecular arrangements and bonding patterns of these compounds (Chen, X., et al., 2012).

Chemical Reactions and Properties

Various chemical reactions and properties of benzimidazole derivatives have been explored. Okasha et al. (2022) synthesized a related compound through reactions involving 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile, highlighting the versatility and reactivity of such compounds (Okasha, R. M., et al., 2022).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific derivative and its biological target. For example, some benzimidazole derivatives have been found to have antiviral activity .

Future Directions

Benzimidazole derivatives continue to be of interest in medicinal chemistry due to their diverse biological and clinical applications . Future research will likely continue to explore the synthesis of new benzimidazole derivatives and their potential therapeutic applications .

properties

IUPAC Name

1-(2-chloroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4/c1-12-10-18(22-15-7-3-2-6-14(15)20)24-17-9-5-4-8-16(17)23-19(24)13(12)11-21/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTJCDOVZFHCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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